molecular formula C7H2BrClFN B6596329 2-Bromo-4-chloro-6-fluorobenzonitrile CAS No. 858414-22-9

2-Bromo-4-chloro-6-fluorobenzonitrile

Cat. No.: B6596329
CAS No.: 858414-22-9
M. Wt: 234.45 g/mol
InChI Key: JURQSGAZGLRMIL-UHFFFAOYSA-N
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Description

2-Bromo-4-chloro-6-fluorobenzonitrile is a halogenated benzene derivative with the molecular formula C7H2BrClFN. It is a solid compound with a molecular weight of 234.45 g/mol. This compound is known for its utility in various organic synthesis processes due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-chloro-6-fluorobenzonitrile typically involves the halogenation of benzonitrile derivatives. One common method includes the reaction of brominated benzonitrile with fluorinating agents under controlled conditions. For instance, the reaction of 2-bromo-4-chlorobenzonitrile with a fluorinating agent like sodium fluoride in an organic solvent can yield this compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale halogenation processes, where the reaction conditions are optimized for yield and purity. The use of catalysts and specific reaction temperatures are crucial to ensure the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-chloro-6-fluorobenzonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium fluoride for fluorination, and various nucleophiles for substitution reactions. The reactions typically require controlled temperatures and the presence of solvents to facilitate the process .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted benzonitriles, while addition reactions can produce complex organic molecules with multiple functional groups .

Mechanism of Action

The mechanism of action of 2-Bromo-4-chloro-6-fluorobenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved often include halogen bonding and nucleophilic interactions, which facilitate the compound’s binding to its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4-chloro-6-fluorobenzonitrile is unique due to its specific arrangement of halogens, which provides distinct reactivity patterns and makes it valuable in targeted organic synthesis processes. Its ability to undergo multiple types of reactions and its utility in various fields of research highlight its versatility and importance .

Properties

IUPAC Name

2-bromo-4-chloro-6-fluorobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrClFN/c8-6-1-4(9)2-7(10)5(6)3-11/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JURQSGAZGLRMIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)C#N)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60729422
Record name 2-Bromo-4-chloro-6-fluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60729422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

858414-22-9
Record name 2-Bromo-4-chloro-6-fluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60729422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-4-chloro-6-fluorobenzonitrile
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Synthesis routes and methods I

Procedure details

A solution of 2-bromo-4-chloro-6-fluoroaniline (25.0 g, 111 mmol) in 200 mL of anhydrous DCM, in a 2 liter round-bottom flask equipped with a bubbler, was treated with nitrosonium tetrafluoroborate (14.3 g, 123 mmol), at ambient temperature. After 1 hour complete consumption of the aniline was observed. The reaction mixture was cooled to 0° C. prior to the addition of potassium cyanide (14.5 g, 223 mmol). With rapid stirring, an aqueous solution of cupric sulfate hexahydrate (55.6 g, 223 mmol in 125 mL of water) was slowly added producing a large volume of gas evolution. After stirring for 40 minutes, the ice bath was removed and the reaction was allowed to warm to ambient temperature. After 1 hour at ambient temperature, the reaction mixture was diluted with additional DCM and then slowly quenched by the addition of aqueous saturated sodium bicarbonate until additional gas evolution is no longer observed. The resulting heterogeneous mixture was then filtered through a large pad of celite, washing with DCM as needed. The organic filtrate was then washed twice with saturated brine prior to drying over sodium sulfate. Filtration and solvent removal provided material which was subjected to silica gel chromatography eluting with 0-25% DCM in heptane. Collection of product containing fractions and removal of solvent yielded 9.76 grams of 2-bromo-4-chloro-6-fluorobenzo-nitrile, which gave LC/MS and proton NMR spectra consistent with theory.
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
14.3 g
Type
reactant
Reaction Step Two
Quantity
14.5 g
Type
reactant
Reaction Step Three
[Compound]
Name
cupric sulfate hexahydrate
Quantity
125 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of 2-bromo-4-chloro-6-fluoro-phenylamine (10 g, 44.5 mmol) in anhydrous DCM (100 ml) was added nitrosonium tetrafluoroborate (5.72 g, 49.01 mmol) and the mixture was stirred at 25° C. for 1 h. The reaction mixture was then cooled to 0° C. prior to addition of KCN (5.8 g, 89.1 mmol) followed by a dropwise addition of an aqueous solution (50 ml) of cupric sulfate hexahydrate (22.24 g, 89.1 mmol). After stirring for 40 minutes at 0° C. the reaction mixture was allowed to warm to 25° C. and stirring was continued for 1 h. The reaction mixture was diluted with DCM (100 ml) and slowly quenched by the addition of aqueous saturated solution of NaHCO3 until gas evolution is no longer observed. The resulting heterogeneous mixture was then filtered through a pad of celite and the organic layer was separated, washed twice with brine, dried with Na2SO4 and evaporated. The crude residue thus obtained was purified by chromatography (silica gel; hexane/EtOAc 90:10) to obtain the title compound as reddish solid (4 g, 38%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
5.72 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
5.8 g
Type
reactant
Reaction Step Two
[Compound]
Name
cupric sulfate hexahydrate
Quantity
50 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Yield
38%

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